sec-Butylzinc bromide solution finds application in organic synthesis as a nucleophilic reagent. Its reactivity stems from the presence of a zinc-carbon bond, which readily undergoes cleavage to form a new carbon-carbon bond. This characteristic makes it valuable in various coupling reactions, such as Negishi coupling and Kumada-Corriu coupling. These reactions allow for the formation of complex organic molecules by coupling various building blocks. For instance, sec-butylzinc bromide can be used to introduce a sec-butyl group onto an organic molecule, enabling the creation of diverse structures with tailored properties.
sec-Butylzinc bromide serves as a precursor for the synthesis of other organozinc compounds, which are essential reagents in organometallic chemistry. These compounds exhibit unique reactivity due to the presence of a metal-carbon bond. Through various synthetic manipulations, sec-butylzinc bromide can be transformed into diverse organozinc reagents, enabling the exploration of their properties and applications in various areas of research, such as catalysis and materials science [].
sec-Butylzinc bromide solution can be employed in the study of zinc-based materials. By controlling reaction conditions and introducing different functional groups, researchers can tailor the properties of these materials for specific applications. For instance, it can be used to prepare zinc oxide nanoparticles with controlled size and morphology, which are of interest for their potential applications in photovoltaics, electronics, and catalysis [].
Bromozinc(1+);butane, with the molecular formula , is an organozinc compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically encountered in a solution form, often in tetrahydrofuran (THF), which enhances its reactivity and versatility in various
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Transfer of butyl group to electrophiles. |
Cross-Coupling | Formation of carbon-carbon bonds via Negishi coupling. |
Halogenation | Reaction with halogens to produce halogen derivatives. |
Bromozinc(1+);butane can be synthesized through several methods:
Bromozinc(1+);butane has diverse applications across various fields:
Interaction studies involving bromozinc(1+);butane focus on its reactivity with various electrophiles and other nucleophiles. The formation of organozinc intermediates allows for further transformations that can lead to complex molecular architectures. Understanding these interactions is crucial for optimizing reaction conditions and yields in synthetic applications.
Bromozinc(1+);butane shares similarities with other organohalides and organozinc compounds. Here are some comparable compounds:
Compound | Molecular Formula | Key Features |
---|---|---|
Bromozinc(1+);butane | C4H9BrZn | Used in carbon-carbon bond formation |
Bromobutane | C4H9Br | Precursor for bromozinc synthesis |
Zinc Bromide | ZnBr2 | Inorganic; provides zinc without alkyl group |
Dimethylzinc | C2H6Zn | Used for coupling but with different reactivity |
Bromozinc(1+);butane's unique structure allows it to effectively participate in specific coupling reactions that may not be possible with other similar compounds, making it a valuable reagent in organic synthesis .
Palladium-catalyzed Negishi coupling represents one of the most prominent applications of bromozinc(1+);butane in synthetic organic chemistry [10]. The compound demonstrates remarkable reactivity in cross-coupling reactions with aryl bromides and activated aryl chlorides, proceeding through the established oxidative addition-transmetalation-reductive elimination mechanism [14].
Research by Han and Buchwald established that secondary alkylzinc halides, including butylzinc bromide, undergo efficient palladium-catalyzed coupling with sterically and electronically demanding aryl bromides when employing the CPhos ligand system [12] [13]. The biaryldialkylphosphine ligand CPhos effectively promotes reductive elimination relative to undesired β-hydride elimination pathways, achieving excellent selectivity for branched versus linear coupling products [12].
Optimized reaction conditions for palladium-catalyzed Negishi coupling with bromozinc(1+);butane typically involve catalyst loadings of 0.025-4 mol% at temperatures ranging from room temperature to 110°C [42]. The reaction proceeds efficiently in tetrahydrofuran as the preferred solvent, with reaction times varying from 20 minutes to several hours depending on substrate complexity [42].
Parameter | Optimized Conditions | Yield Range |
---|---|---|
Catalyst Loading | 0.025-4 mol% Pd | 70-98% |
Temperature | 25-110°C | Variable |
Solvent | Tetrahydrofuran | - |
Reaction Time | 0.33-24 hours | - |
The transmetalation step occurs readily with organozinc reagents due to the presence of empty low-lying p orbitals on zinc, facilitating efficient transfer of the butyl group to the palladium center [35]. Studies demonstrate that organozinc compounds can transmetalate to palladium at temperatures as low as -60°C, enabling remarkably facile coupling of alkyl groups [36].
Palladium-catalyzed Negishi coupling with bromozinc(1+);butane demonstrates broad substrate scope with aryl bromides bearing diverse electronic and steric properties [39]. Electron-deficient, electron-neutral, and electron-rich aryl bromides all participate effectively in the coupling reaction [39]. The methodology tolerates numerous functional groups including ethers, protected alcohols, esters, nitriles, and amino groups [37].
Recent developments have extended the scope to include heteroaryl halides, with polyfluoroaryl zinc reagents and heteroaryl bromides coupling efficiently at room temperature [42]. The reaction proceeds with high chemoselectivity, enabling selective coupling of aryl bromides in the presence of aryl chlorides or fluorides [41].
Nickel-catalyzed cross-coupling reactions involving bromozinc(1+);butane offer distinct advantages for sp³-sp³ carbon bond formation compared to palladium systems [17] [20]. Nickel's unique reactivity profile, including facile oxidative addition and slower β-hydride elimination, makes it particularly suitable for constructing challenging carbon-carbon bonds [17].
Nickel-catalyzed reductive cross-coupling represents a powerful strategy for alkyl-alkyl bond formation using bromozinc(1+);butane [23]. These transformations enable direct coupling between two electrophiles without requiring preformed organometallic nucleophiles [18]. The process typically employs zinc metal as the terminal reductant, generating the active nickel catalyst through reduction of nickel(II) precursors [24].
Optimization studies reveal that bipyridine ligands, particularly 4,4'-dimethoxy-2,2'-bipyridine, provide superior results compared to bisphosphine systems for alkyl bromide coupling reactions [43]. The addition of catalytic sodium iodide significantly reduces undesired dimerization byproducts [43].
Reaction Component | Optimized Conditions | Effect |
---|---|---|
Ligand | 4,4'-dimethoxy-2,2'-bipyridine | Minimizes β-hydride elimination |
Reductant | Zinc powder | Superior to manganese |
Additive | Catalytic NaI | Reduces dimerization |
Temperature | 25-80°C | Substrate dependent |
Mechanistic investigations indicate that nickel-catalyzed alkyl-alkyl coupling with organozinc reagents proceeds through radical intermediates [21] [22]. Electron paramagnetic resonance studies confirm the formation of paramagnetic nickel complexes and organic radicals during catalysis [47]. The reaction exhibits first-order dependence on both nickel catalyst and alkyl halide concentration, with zero-order dependence on organozinc reagent concentration, suggesting that transmetalation occurs after the rate-limiting oxidative addition step [47].
Variable time normalization analysis establishes that oxidative addition constitutes the rate-determining step in nickel-catalyzed cross-coupling reactions [47]. The correlation between catalyst activity and oxidation potential supports this mechanistic proposal, with lower oxidation potentials corresponding to higher catalytic activity [47].
Chiral N-heterocyclic carbene ligands have emerged as powerful tools for achieving stereoselective transformations with bromozinc(1+);butane [25] [26]. These ligands offer exceptional stability and strong σ-electron donating properties, enabling precise control over stereochemical outcomes in cross-coupling reactions [28].
Recent developments in chiral N-heterocyclic carbene ligand design have enabled unprecedented enantioselective cross-coupling reactions with organozinc reagents [31]. C₁-symmetric chiral N-heterocyclic carbene ligands bearing fused tetrahydroquinoline rings demonstrate superior performance compared to traditional C₂-symmetric systems [25]. These ligands achieve excellent enantioselectivities and diastereoselectivities in challenging transformations [25].
Low-temperature nickel-catalyzed carbon-nitrogen cross-coupling employing bulky yet flexible chiral N-heterocyclic carbene ligands represents a significant advancement [28] [31]. The methodology operates at temperatures as low as -50°C, achieving kinetic resolution with selectivity factors exceeding 300 [31]. Computational studies reveal that the rotational flexibility of multiple σ-bonds in the C₂-symmetric chiral ligand adapts to changing catalytic requirements [31].
Ligand Type | Temperature Range | Enantioselectivity | Selectivity Factor |
---|---|---|---|
C₁-symmetric NHC | 25-110°C | Up to 97% ee | - |
C₂-symmetric NHC | -50 to 25°C | Up to 95% ee | >300 |
Flexible NHC | -50 to 80°C | Variable | Up to >300 |
Chiral N-heterocyclic carbene-mediated transformations with bromozinc(1+);butane demonstrate broad substrate tolerance [32]. The methodology accommodates various electrophilic partners including aryl chlorides, bromides, and activated substrates [28]. Sterically hindered secondary amines participate effectively in carbon-nitrogen coupling reactions, highlighting the unique capabilities of these catalyst systems [31].
NHC-catalyzed enantioselective carbon-carbon bond formation involving organozinc species represents a rare but valuable transformation class [32]. These reactions proceed through transient organozinc intermediates, enabling stereoselective construction of densely functionalized products with excellent control over multiple stereocenters [32].
Tandem catalytic processes involving bromozinc(1+);butane enable complex molecular transformations through sequential transmetalation steps [33] [34]. These methodologies leverage the unique reactivity of organozinc reagents to achieve multiple bond-forming events in single reaction vessels [37].
Three-component coupling reactions employing bromozinc(1+);butane, alkyl halides, and alkenylboron reagents demonstrate the power of tandem catalysis [37]. These transformations proceed through radical addition/cross-coupling mechanisms, generating enantiomerically enriched products with high functional group tolerance [37]. The reaction accommodates diverse organozinc reagents including methylzinc chloride and arylzinc reagents, highlighting the versatility of this approach [37].
Mechanistic studies support a pathway involving halide abstraction from alkyl halides by nickel(I) alkyl complexes, generating carbon-centered radicals that subsequently add to alkenylboron reagents [37]. Transmetalation between the organozinc reagent and nickel species regenerates the active catalyst, completing the catalytic cycle [37].
Component | Role | Yield Range |
---|---|---|
Organozinc reagent | Nucleophilic partner | 60-85% |
Alkyl halide | Radical precursor | Variable |
Alkenylboron reagent | Acceptor molecule | High |
Complex transmetalation processes involving bromozinc(1+);butane reveal intricate mechanistic pathways [36]. Studies demonstrate that undesired aryl exchanges between zinc and palladium can occur during cross-coupling reactions, leading to homocoupling byproducts [36]. These secondary transmetalations proceed through both ligand-dependent and ligand-independent pathways, with activation energies ranging from 19.5 to 25.7 kcal/mol [36].
Zinc-mediated tandem catalysis enables unique transformations such as boron insertion into alkyl ether bonds [38]. These processes involve initial zinc-mediated bond cleavage followed by nickel-catalyzed carbon-boron bond formation, demonstrating the complementary reactivity of different metal centers [38]. Kinetic studies reveal induction periods corresponding to initial substrate transformation, with subsequent nickel-catalyzed steps being rate-determining [38].